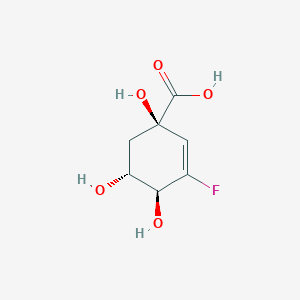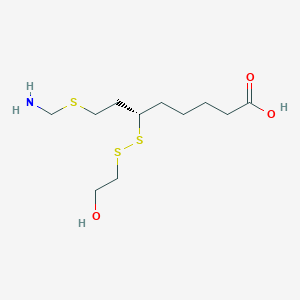
2-Anhydro-3-fluoro-quinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anhydro-3-Fluoro-Quinic Acid is an organic compound belonging to the class of quinic acids and derivatives. These compounds contain a quinic acid moiety, which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1, 3, 4, and 5, as well as a carboxylic acid at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anhydro-3-Fluoro-Quinic Acid typically involves the fluorination of quinic acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques, optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Reaktionstypen: 2-Anhydro-3-Fluor-Chinasäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte:
Oxidation: Chinonderivate.
Reduktion: Reduzierte Chinasäurederivate.
Substitution: Substituierte Chinasäurederivate.
Wissenschaftliche Forschungsanwendungen
2-Anhydro-3-Fluor-Chinasäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Der Wirkmechanismus von 2-Anhydro-3-Fluor-Chinasäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen, die an Stoffwechselwegen beteiligt sind. Ein bekanntes Ziel ist die 3-Dehydrochinat-Dehydratase, ein Enzym, das am Shikimat-Weg beteiligt ist . Die Verbindung hemmt die Aktivität des Enzyms, wodurch die Biosynthese von aromatischen Aminosäuren und anderen essentiellen Metaboliten beeinflusst wird .
Ähnliche Verbindungen:
Chinasäure: Ein natürlich vorkommendes Cyclitol mit ähnlichen strukturellen Merkmalen, aber ohne das Fluoratom.
3-Fluor-Chinasäure: Ein Derivat mit einem Fluoratom an einer anderen Position.
2,3-Anhydro-Chinasäure: Eine Verbindung mit einer ähnlichen Anhydrostruktur, aber ohne das Fluoratom.
Einzigartigkeit: 2-Anhydro-3-Fluor-Chinasäure ist einzigartig durch das Vorhandensein des Fluoratoms an der 3-Position, das der Verbindung besondere chemische und biologische Eigenschaften verleiht. Diese Fluor-Substitution kann die Stabilität, Reaktivität und Wechselwirkung der Verbindung mit biologischen Zielstrukturen verbessern, was sie zu einem wertvollen Werkzeug in verschiedenen Forschungsanwendungen macht .
Wirkmechanismus
The mechanism of action of 2-Anhydro-3-Fluoro-Quinic Acid involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. One known target is 3-dehydroquinate dehydratase, an enzyme involved in the shikimate pathway . The compound inhibits the enzyme’s activity, thereby affecting the biosynthesis of aromatic amino acids and other essential metabolites .
Vergleich Mit ähnlichen Verbindungen
Quinic Acid: A naturally occurring cyclitol with similar structural features but lacking the fluorine atom.
3-Fluoro-Quinic Acid: A derivative with a fluorine atom at a different position.
2,3-Anhydro-Quinic Acid: A compound with a similar anhydro structure but without the fluorine atom.
Uniqueness: 2-Anhydro-3-Fluoro-Quinic Acid is unique due to the presence of the fluorine atom at the 3-position, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C7H9FO5 |
|---|---|
Molekulargewicht |
192.14 g/mol |
IUPAC-Name |
(1R,4S,5R)-3-fluoro-1,4,5-trihydroxycyclohex-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H9FO5/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h1,4-5,9-10,13H,2H2,(H,11,12)/t4-,5-,7+/m1/s1 |
InChI-Schlüssel |
DGZQZSSRYAJDAX-XAHCXIQSSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](C(=C[C@]1(C(=O)O)O)F)O)O |
Kanonische SMILES |
C1C(C(C(=CC1(C(=O)O)O)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1Z,4Z,8Z,9Z,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777829.png)


![(2S,3S)-3-(4-hydroxyphenyl)-2-[4-[(2S)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol](/img/structure/B10777853.png)
![Methyl (4R)-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-{[2,3,6-trideoxy-3-(dimethylamino)-beta-D-ribo-hexopyranosyl]oxy}-1H,2H,3H,4H,6H,11H-tetracene-1-carboxylate](/img/structure/B10777859.png)




![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777894.png)
![Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]](/img/structure/B10777898.png)
![(2S)-5-[(5R,7S,8R,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777899.png)

